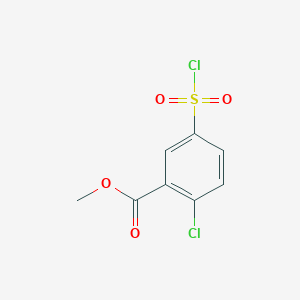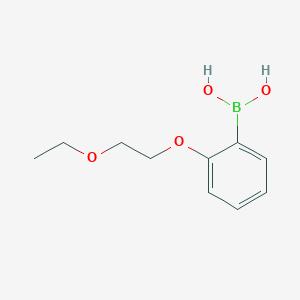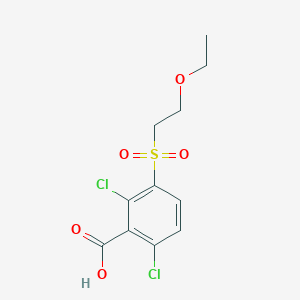amine CAS No. 1156266-78-2](/img/structure/B1418617.png)
[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine can be represented by the SMILES string CC(N)c1ccc(Cl)cc1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine include a refractive index of n20/D 1.543 (lit.) and a density of 1.080 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Nucleophilic Additions to the Imidazole Nucleus : A study by Ohta et al. (2000) explored the serial double nucleophilic addition of amines to the imidazole nucleus, resulting in products with potential applications in synthetic chemistry (Ohta et al., 2000).
Synthesis of Anticancer Derivatives : Rayes et al. (2019) and (2020) synthesized compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with potential applications as histone deacetylase inhibitors (HDACIs) for anticancer activity (Rayes et al., 2019); (Rayes et al., 2020).
Ring Cleavage Reactions : Kinoshita et al. (1989) investigated the reactions of certain derivatives with amines, shedding light on the utility of these compounds in the synthesis of diverse chemical structures (Kinoshita et al., 1989).
Medicinal Chemistry and Drug Development
Potential GABAB Receptor Antagonists : Abbenante et al. (1994) synthesized analogs of baclofen, including 2-(4-chlorophenyl)-3-nitropropan-1-amine, to explore their potential as GABAB receptor antagonists (Abbenante et al., 1994).
Synthesis of Novel Metal Complexes for Antitumor Activities : A study by Aboelmagd et al. (2021) involved the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, testing their anti-tumor activities and exploring their potential as CDK8 kinase inhibitors (Aboelmagd et al., 2021).
Material Science and Corrosion Inhibition
Corrosion Inhibitors for Mild Steel : Boughoues et al. (2020) synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, assessing their effectiveness as corrosion inhibitors for mild steel (Boughoues et al., 2020).
Catalyst Systems for Polymer Synthesis : Kim et al. (2018) studied catalyst systems, including aromatic amine ligands and copper(I) chloride, for polymerizing 2,6-dimethylphenol, which can be applied in material science (Kim et al., 2018).
Other Applications
- Chromatographic Techniques : Asatoor (1960) and Baba et al. (1984) conducted studies involving the use of chromatographic techniques to analyze amines, including dimethylamine, providing insights into analytical methodologies (Asatoor, 1960); (Baba et al., 1984).
These studies collectively demonstrate the diverse scientific research applications of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine, ranging from chemical synthesis and anticancer research to material science and analytical methods.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)11(14-4)9-5-7-10(13)8-6-9/h5-8,11,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFKGGNCWLRVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)



![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418545.png)




![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)